

# Commercial Availability and Technical Guide for 2,3-Diiodothiophene

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,3-Diiodothiophene** is a halogenated heterocyclic compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its specific substitution pattern offers unique reactivity for the creation of complex molecules. Thiophene derivatives, in general, are significant pharmacophores and are present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for **2,3-diiodothiophene**, catering to the needs of researchers in academia and the pharmaceutical industry.

## **Commercial Availability and Suppliers**

**2,3-Diiodothiophene** (CAS No. 19259-05-3) is a specialized chemical and is not as readily available as its 2,5-diiodo isomer. Based on current information, the following supplier has been identified:

Alfa Chemistry A potential supplier of **2,3-diiodothiophene**. For researchers interested in acquiring this compound, it is recommended to directly contact Alfa Chemistry for information on purity, available quantities, and pricing.



It is important to note that major chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific primarily list the 2,5-diiodothiophene isomer in their catalogs. Researchers should verify the CAS number (19259-05-3) when sourcing **2,3-diiodothiophene** to ensure they are obtaining the correct isomer.

## **Physicochemical and Spectroscopic Data**

A summary of the key physicochemical and spectroscopic data for **2,3-diiodothiophene** is presented below.

Table 1: Physicochemical Properties of **2,3-Diiodothiophene** 

Property	Value
CAS Number	19259-05-3
Molecular Formula	C <sub>4</sub> H <sub>2</sub> I <sub>2</sub> S
Molecular Weight	335.93 g/mol

Table 2: NMR Spectroscopic Data for 2,3-Diiodothiophene

Nucleus	Chemical Shift (δ) ppm	Coupling Constant (J) Hz
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	7.21 (d)	5.7
7.42 (d)	5.7	
<sup>13</sup> C NMR (CDCl₃)	78.9	_
97.2		_
131.2	_	
138.8	_	

## **Experimental Protocols**

A detailed, regioselective synthesis of **2,3-diiodothiophene** has been reported in the scientific literature. The following protocol is adapted from a peer-reviewed journal article.



### Synthesis of 2,3-Diiodothiophene

This synthesis involves the iodination of 3-bromothiophene followed by a halogen dance reaction and subsequent quenching with iodine.

#### Materials:

- 3-Bromothiophene
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA)
- Iodine (I<sub>2</sub>)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Preparation of 3-Thienyllithium: A solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
- Halogen Dance Reaction: Anhydrous THF is added, followed by the dropwise addition of a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF at -78
   °C. The reaction mixture is then allowed to warm to -20 °C and stirred for 1 hour.
- Iodination: The reaction mixture is cooled back down to -78 °C, and a solution of iodine (2.2 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 1 hour.



- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 2,3diiodothiophene as a colorless oil.

# Potential Applications in Research and Drug Development

While specific applications of **2,3-diiodothiophene** in drug discovery are not extensively documented, its structure as a di-iodinated thiophene suggests significant potential for its use as a versatile building block in medicinal chemistry. The two iodine atoms at adjacent positions offer opportunities for selective functionalization through various cross-coupling reactions.

- Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the iodine atoms at the 2- and 3-positions could be exploited for sequential, regioselective crosscoupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the controlled introduction of different aryl, heteroaryl, or alkynyl substituents, enabling the synthesis of diverse libraries of 2,3-disubstituted thiophenes for biological screening.
- Scaffold for Bioactive Molecules: Thiophene-based compounds are known to interact with a
  variety of biological targets. The 2,3-disubstituted thiophene core can serve as a scaffold for
  the design of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. The
  substituents at the 2- and 3-positions can be tailored to optimize binding affinity and
  selectivity for a specific target.
- Synthesis of Fused Heterocyclic Systems: The adjacent iodine atoms can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems containing the thiophene ring. Such fused systems are
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